molecular formula C23H17NO2 B12622492 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid CAS No. 918549-97-0

2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid

Cat. No.: B12622492
CAS No.: 918549-97-0
M. Wt: 339.4 g/mol
InChI Key: XAKJFODNGLCGLN-UHFFFAOYSA-N
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Description

2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid is an organic compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a diphenylmethyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(diphenylmethyl)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions usually include refluxing the mixture in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted nitriles or thioethers.

Scientific Research Applications

2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dye-sensitized solar cells (DSSC) due to its optoelectronic properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The diphenylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid
  • 2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoic acid

Uniqueness

2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct optoelectronic properties and reactivity. The presence of the diphenylmethyl group differentiates it from other similar compounds, potentially enhancing its stability and interaction with molecular targets.

Properties

CAS No.

918549-97-0

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

3-(4-benzhydrylphenyl)-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C23H17NO2/c24-16-21(23(25)26)15-17-11-13-20(14-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,22H,(H,25,26)

InChI Key

XAKJFODNGLCGLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C#N)C(=O)O

Origin of Product

United States

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